molecular formula C7H12ClF2N B2916629 3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride CAS No. 2551120-64-8

3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride

Cat. No. B2916629
CAS RN: 2551120-64-8
M. Wt: 183.63
InChI Key: XYVJNJGIPYIGKY-UHFFFAOYSA-N
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Description

“3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2416237-54-0 . It has a molecular weight of 237.6 . It is stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[1.1.1]pentane derivatives, has been documented . The key synthesis step was an addition of difluorocarbene (:CF 2) to bicyclo[1.1.0]butanes .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H8F5N.ClH/c8-6(9,7(10,11)12)4-1-5(13,2-4)3-4;/h1-3,13H2;1H . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Synthesis and Structural Analysis

  • The bicyclo[1.1.1]pentane scaffold, including 3-alkylbicyclo[1.1.1]pentan-1-amines, is an effective bioisostere for aromatic rings and tert-butyl groups. A method to synthesize these compounds directly from [1.1.1]propellane has been developed, which is significant for pharmaceutical applications (Hughes et al., 2019).

Medicinal Chemistry Applications

  • Bicyclo[1.1.1]pentan-1-amine serves as a unique moiety in medicinal chemistry. The development of new routes to this compound, like the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, showcases its growing importance and potential in drug development (Goh et al., 2014).
  • Radical multicomponent carboamination of [1.1.1]propellane is a method to synthesize multifunctionalized bicyclo[1.1.1]pentane (BCP) derivatives, which are valuable in drug design due to their three-dimensional, small-ring scaffolds (Kanazawa et al., 2017).

Advanced Synthetic Methods

  • The synthesis of enantioenriched α-chiral bicyclo[1.1.1]pentanes, which are useful in medicinal chemistry as surrogates for various chemical groups, has been achieved through highly diastereoselective asymmetric enolate functionalization (Wong et al., 2019).
  • Strain-release heteroatom functionalization is a methodology that facilitates the installation of small, strained ring systems like bicyclo[1.1.1]pentane in drug molecules. This approach is pivotal in modifying lead compounds in drug discovery (Lopchuk et al., 2017).

Bioisosteres in Drug Discovery

  • Difluoro-substituted bicyclo[1.1.1]pentanes are proposed as saturated bioisosteres of the benzene ring in drug discovery projects. Their synthesis involves the addition of difluorocarbene to bicyclo[1.1.0]butanes, highlighting their potential in medicinal chemistry (Bychek et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(2,2-difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-5(9)1-6-2-7(10,3-6)4-6;/h5H,1-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVJNJGIPYIGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)CC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

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